N-tert-Butylethylamine
Overview
Description
N-tert-Butylethylamine is an organic compound with the molecular formula C6H15N. It is a tertiary amine, characterized by a nitrogen atom bonded to a tert-butyl group and an ethyl group. This compound is known for its clear, colorless to almost colorless liquid form and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butylethylamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{tert-Butylamine} + \text{Ethyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} ]
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-tert-Butylethylamine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which N-tert-Butylethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
N-tert-Butylpropylamine: Similar structure but with a propyl group instead of an ethyl group.
N-tert-Butylisopropylamine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-tert-Butylethylamine is unique due to its specific combination of tert-butyl and ethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-ethyl-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIBQBPAXOVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334567 | |
Record name | N-tert-Butylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-77-3 | |
Record name | N-tert-Butylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl(ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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